Steric and Electronic Distinction of the Mesityl Ketone Substituent Versus Phenyl and Pyridyl Analogs
The mesityl (2,4,6-trimethylphenyl) ketone moiety in the target compound provides a calculated logP of approximately 3.37 [1], substantially higher than the logP of ~2.5 estimated for the unsubstituted phenyl analog (CAS 52505-58-5) and ~2.1 for the pyridin-2-yl analog (CAS 941001-89-4). The three ortho-methyl groups on the mesityl ring increase the topological polar surface area (TPSA) contribution and introduce conformational restriction not present in the planar phenyl or pyridyl derivatives. This altered lipophilicity and steric profile directly affect membrane permeability, solubility, and protein-binding characteristics in biological assays.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 3.37 (ZINC-predicted) |
| Comparator Or Baseline | Phenyl analog: logP ≈ 2.5 (estimated); Pyridin-2-yl analog: logP ≈ 2.1 (estimated) |
| Quantified Difference | Δ logP ≈ +0.9 to +1.3 versus comparators |
| Conditions | ZINC database computed properties; comparator values estimated from structural analogs |
Why This Matters
The logP difference of approximately one unit translates to a roughly 10-fold difference in membrane partitioning, which is critical when selecting a building block for cell-based assays or permeability-limited target engagement studies.
- [1] ZINC Database Entry ZINC000027709920. (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone. logP: 3.368. Available at: https://zinc.docking.org/substances/ZINC000027709920/ View Source
